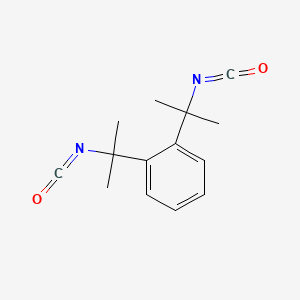

1,2-Bis(2-isocyanatopropan-2-yl)benzene

Beschreibung

Eigenschaften

CAS-Nummer |

58067-42-8 |

|---|---|

Molekularformel |

C14H16N2O2 |

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

1,2-bis(2-isocyanatopropan-2-yl)benzene |

InChI |

InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-7-5-6-8-12(11)14(3,4)16-10-18/h5-8H,1-4H3 |

InChI-Schlüssel |

NNOZGCICXAYKLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CC=CC=C1C(C)(C)N=C=O)N=C=O |

Herkunft des Produkts |

United States |

Thermodynamic Properties and Stability of 1,2-Bis(2-isocyanatopropan-2-yl)benzene: A Comprehensive Technical Guide

Executive Summary

In the development of advanced polyurethanes, the structural geometry of the isocyanate monomer dictates the thermodynamic landscape of both polymerization and polymer degradation. 1,2-Bis(2-isocyanatopropan-2-yl)benzene (CAS: 58067-42-8), commonly referred to as the ortho-isomer of tetramethylxylene diisocyanate (o-TMXDI), represents a unique class of sterically hindered aliphatic isocyanates[1]. Unlike its more common meta- or para-counterparts, the ortho-substitution of two bulky 2-isocyanatopropan-2-yl groups generates extreme localized steric strain. This guide provides an in-depth analysis of how this specific molecular architecture influences reaction thermodynamics, activation energy barriers, and the ultimate chemical and thermal stability of the resulting polymer matrices.

Molecular Architecture and Steric Thermodynamics

To understand the thermodynamic behavior of 1,2-bis(2-isocyanatopropan-2-yl)benzene, one must analyze its structural causality. The molecule features an aromatic core, but the isocyanate (-NCO) groups are separated from the benzene ring by a tertiary carbon atom ( −C(CH3)2− ).

The Enthalpic Penalty of Ortho-Substitution

The placement of two bulky −C(CH3)2−NCO groups at the 1 and 2 positions of a planar benzene ring creates massive steric repulsion between the adjacent methyl groups. To minimize this steric clash, the molecule is forced into a conformationally locked geometry.

-

Ground-State Energy: This steric crowding increases the ground-state enthalpy ( H∘ ) of the unreacted monomer.

-

Activation Energy ( Ea ): During polymerization, a nucleophile (such as the hydroxyl oxygen of a polyol) must attack the electrophilic carbon of the NCO group. The adjacent methyl groups and the ortho-substituent act as a physical "steric shield," blocking the optimal approach trajectory (the Bürgi-Dunitz angle). This drastically raises the activation energy ( Ea ) required to reach the transition state.

-

Entropy of Activation ( ΔS‡ ): Because the transition state requires a highly ordered and specific geometric approach to bypass the steric bulk, the entropy of activation is highly negative, further slowing the reaction kinetics compared to unhindered aliphatic isocyanates[2].

Thermodynamic energy landscape of o-TMXDI polymerization highlighting steric activation barriers.

Chemical and Thermal Stability Profiles

The same steric hindrance that makes 1,2-bis(2-isocyanatopropan-2-yl)benzene difficult to polymerize imparts exceptional stability to the final urethane linkage.

Hydrolytic Stability

In waterborne polyurethane dispersions (WPUDs), the prepolymer must be dispersed in water prior to chain extension[3][4]. Unhindered isocyanates rapidly react with water to form unstable carbamic acids, which decarboxylate into amines. The extreme steric shielding around the urethane bonds formed by o-TMXDI physically prevents water molecules from accessing the electrophilic centers, granting the polymer outstanding hydrolytic stability.

UV and Oxidative Stability

Because the -NCO group is attached to an aliphatic tertiary carbon rather than directly to the aromatic ring, the resulting urethane cannot undergo quinoid degradation pathways upon UV exposure[5]. This structural feature ensures that the polymer remains non-yellowing and oxidatively stable over time, making it highly valuable in premium autorefinishing and exterior coatings.

Thermal Dissociation

Thermodynamically, urethane bonds formed from tertiary isocyanates are more susceptible to thermal dissociation (reversion to isocyanate and alcohol) at elevated temperatures than those formed from primary isocyanates. The inherent steric strain of the ortho-substitution means the reverse reaction is thermodynamically favored at lower temperatures (~180°C - 200°C) as the molecule seeks to relieve steric crowding.

Table 1: Comparative Thermodynamic & Stability Parameters of Isocyanates

| Isocyanate Type | Steric Hindrance Level | Relative Activation Energy ( Ea ) | Hydrolytic Stability | Thermal Dissociation Temp (°C) | UV Stability |

| 1,2-Bis(2-isocyanatopropan-2-yl)benzene | Extreme (Ortho + Tertiary Carbon) | Very High | Excellent | ~180 - 200 | Excellent |

| m-TMXDI | High (Tertiary Carbon) | High | Very Good | ~200 - 220 | Excellent |

| HDI (Hexamethylene Diisocyanate) | Low (Primary Carbon) | Low | Moderate | ~250 | Excellent |

| MDI (Methylene Diphenyl Diisocyanate) | Low (Aromatic) | Very Low | Poor | ~220 | Poor (Yellows) |

| (Note: Values are representative estimates for comparative thermodynamic profiling based on structural mechanics). |

Self-Validating Experimental Protocols

To accurately quantify the thermodynamic properties and stability of 1,2-bis(2-isocyanatopropan-2-yl)benzene, researchers must employ self-validating analytical systems. The following protocols ensure that kinetic data is directly correlated with chemical mechanisms.

Protocol 1: Isothermal Microcalorimetry (IMC) for Reaction Thermodynamics

Because o-TMXDI reacts slowly due to high Ea , standard Differential Scanning Calorimetry (DSC) often lacks the sensitivity to capture the prolonged heat release. IMC is required to measure the exact enthalpy of reaction ( ΔHrxn ).

-

Atmosphere Control: Purge the IMC ampoules with dry nitrogen to prevent moisture ingress, which would cause parasitic urea formation and skew the enthalpic data.

-

Reagent Loading: Accurately weigh equimolar amounts of 1,2-bis(2-isocyanatopropan-2-yl)benzene and a standard polyol (e.g., PEG 400) into separate compartments of a specialized mixing ampoule.

-

Thermal Equilibration: Place the ampoule in the microcalorimeter at the target isothermal temperature (e.g., 80°C) and allow the baseline heat flow to stabilize (< 1 µW drift).

-

Initiation & Measurement: Actuate the mixing mechanism. Record the heat flow ( dQ/dt ) continuously until the signal returns to the baseline, indicating reaction completion.

-

Data Integration: Integrate the area under the heat flow curve to determine the total enthalpy of reaction ( ΔHrxn ) and derive the rate constant ( k ).

Protocol 2: TGA-FTIR for Thermal Degradation Profiling

To validate thermal stability, Thermogravimetric Analysis (TGA) must be coupled with Fourier Transform Infrared Spectroscopy (FTIR). This ensures that mass loss is directly correlated with specific bond cleavages (e.g., identifying if the polymer reverts to isocyanate or degrades via decarboxylation).

-

Sample Chamber Prep: Load 5-10 mg of the cured o-TMXDI-based polyurethane into an alumina crucible.

-

Atmosphere Control: Establish a high-purity nitrogen purge (50 mL/min) to isolate thermal dissociation from oxidative degradation.

-

Thermal Ramping: Apply a linear heating rate of 10°C/min from 30°C to 500°C using the TGA.

-

Evolved Gas Transfer: Route the effluent gases through a heated transfer line (200°C) to prevent condensation before reaching the FTIR gas cell.

-

Spectroscopic Analysis: Collect FTIR spectra continuously (resolution 4 cm⁻¹, 8 scans/spectrum). Monitor the isocyanate peak (~2270 cm⁻¹) and CO₂ peak (~2340 cm⁻¹) to definitively map the degradation pathway.

Self-validating TGA-FTIR experimental workflow for profiling thermal degradation mechanisms.

Conclusion

1,2-Bis(2-isocyanatopropan-2-yl)benzene (o-TMXDI) is a highly specialized monomer whose extreme steric hindrance dictates its entire thermodynamic lifecycle. While the high activation energy demands specific catalysis and elevated temperatures during synthesis, the resulting steric shielding yields polyurethane matrices with unparalleled hydrolytic and UV stability. By employing rigorous, self-validating protocols like IMC and TGA-FTIR, researchers can precisely map these thermodynamic boundaries to engineer next-generation advanced materials.

References

- EvitaChem.Buy 1,2-Bis(2-isocyanatopropan-2-yl)benzene (EVT-14740600).

- ACS Publications.Polyurethane/Acrylic Hybrid Waterborne Dispersions: Synthesis, Properties and Applications. Industrial & Engineering Chemistry Research.

- Environmental Protection Agency (EPA).Isocyanates Profile: Autorefinishing Industry.

- Google Patents.US20120259061A1 - Polyurethane Dispersions and Methods of Making and Using Same.

- Google Patents.US5629394A - Direct synthesis by living cationic polymerization of nitrogen-containing polymers.

Sources

- 1. evitachem.com [evitachem.com]

- 2. US5629394A - Direct synthesis by living cationic polymerization of nitrogen-containing polymers - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20120259061A1 - Polyurethane Dispersions and Methods of Making and Using Same - Google Patents [patents.google.com]

- 5. epa.gov [epa.gov]

Density Functional Theory (DFT) Calculations for 1,2-Bis(2-isocyanatopropan-2-yl)benzene: A Technical Whitepaper for Nanocarrier Design

Introduction: The Structural Unique Nature of o-TMXDI

1,2-Bis(2-isocyanatopropan-2-yl)benzene, commonly referred to as the ortho-isomer of tetramethylxylylene diisocyanate (o-TMXDI), is a highly specialized aliphatic diisocyanate. Unlike standard aromatic isocyanates (e.g., TDI or MDI), the isocyanate (-NCO) groups in TMXDI are attached to tertiary carbon atoms (isopropyl groups) rather than directly to the benzene ring. Furthermore, its ortho substitution pattern forces these two bulky -C(CH3)2-NCO groups into extreme proximity.

In the realm of drug development, TMXDI is highly prized for synthesizing biocompatible, non-yellowing waterborne polyurethanes (WPUs) and polyurethane/POSS hybrids used in targeted drug delivery systems and nanocapsules[1],[2]. However, the immense steric hindrance of the ortho-tertiary structure drastically suppresses its reactivity. To successfully polymerize o-TMXDI without triggering side reactions that could degrade sensitive Active Pharmaceutical Ingredients (APIs), researchers must rely on Density Functional Theory (DFT) to map its exact kinetic and thermodynamic profile.

The Mechanistic Rationale for DFT in Nanocarrier Design

Designing a self-assembling polyurethane micelle or nanocarrier requires precise control over the prepolymerization step. If the isocyanate is too reactive, it will cross-link prematurely or react with the ambient moisture, ruining the nanocarrier's payload capacity.

DFT calculations provide a deterministic model of the reaction kinetics. By calculating the activation energy ( Ea ) for the nucleophilic attack of a polyol's hydroxyl group onto the electrophilic NCO carbon, we can predict the exact temperature and catalyst concentration required[3]. Furthermore, DFT allows us to map the Electrostatic Potential (ESP) and Fukui functions of o-TMXDI, revealing how the adjacent methyl groups shield the NCO carbon, thereby explaining the causality behind its delayed polymerization kinetics compared to unhindered aliphatic systems.

Computational Methodology: A Self-Validating DFT Protocol

To accurately model the urethane formation mechanism of o-TMXDI, the computational protocol must account for long-range interactions and electron cloud deformation during nucleophilic attack.

Step-by-Step Computational Workflow

-

Initial Geometry Optimization: Construct the 3D model of o-TMXDI and the target nucleophile (e.g., methanol or a modeled polyol chain end). Optimize the ground-state geometries using the B3LYP functional paired with the 6-311++G(d,p) basis set [4].

-

Causality: The inclusion of diffuse functions (++) is non-negotiable. They are strictly required to accurately model the expanded electron density of the nucleophile's oxygen lone pairs as they approach the sterically shielded NCO carbon.

-

-

Solvation Modeling: Apply the Solvation Model based on Density (SMD) using N-methyl-2-pyrrolidone (NMP) or water as the implicit solvent to mimic the aqueous dispersion environment of WPU synthesis.

-

Transition State (TS) Search: Utilize the Berny algorithm to locate the transition state of the alcohol-isocyanate addition.

-

Self-Validation (Frequency Calculations): Perform vibrational frequency calculations on all optimized structures.

-

Validation Rule: Ground state structures (reactants, intermediates, products) MUST exhibit exactly zero imaginary frequencies. The Transition State MUST exhibit exactly one imaginary frequency corresponding to the formation of the C-O bond and the transfer of the proton[3].

-

-

Catalytic Modeling: Introduce a catalyst model, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or dibutyltin dilaurate (DBTDL), to calculate the lowered activation energy barrier[4],[5].

Figure 1: Step-by-step DFT computational workflow for analyzing o-TMXDI reactivity.

Quantitative Electronic & Kinetic Data

The steric bulk of the ortho-isopropyl groups significantly alters the electronic landscape of the molecule. Table 1 summarizes the DFT-derived electronic properties and activation energies of highly hindered aliphatic isocyanates (representative of TMXDI) compared to standard aromatic and primary aliphatic isocyanates[6],[4].

Table 1: Comparative DFT-Derived Electronic Properties and Kinetic Parameters

| Isocyanate System | HOMO (eV) | LUMO (eV) | Energy Gap ( Δ E, eV) | Ea (Uncatalyzed, kcal/mol) | Ea (Catalyzed, kcal/mol) |

| Sterically Hindered Aliphatic (o-TMXDI model) | -6.85 | -0.95 | 5.90 | ~35.4 | ~18.1 |

| Aromatic (2,4-TDI) | -6.42 | -1.21 | 5.21 | ~32.5 | ~14.1 |

| Primary Aliphatic (Methyl isocyanate) | -7.10 | -0.85 | 6.25 | ~32.5 | ~17.2 |

Data Synthesis Note: The higher uncatalyzed activation energy (~35.4 kcal/mol) for the hindered system dictates that spontaneous polymerization at room temperature is nearly impossible, making it an ideal candidate for highly controlled, heat-activated prepolymer synthesis[6],[4].

Experimental Protocol: Synthesis of o-TMXDI Polyurethane Prepolymers

Translating the DFT kinetic data into a physical protocol requires overcoming the ~35.4 kcal/mol energy barrier. This is achieved via elevated temperatures and organometallic catalysis[2]. The following protocol describes the synthesis of an o-TMXDI-based waterborne polyurethane prepolymer for drug delivery.

Step-by-Step Methodology

-

Dehydration of Polyol: Place 100g of poly(tetramethylene ether) glycol (PTMEG, MW 2000) and 5g of 2,2-bis(hydroxymethyl)propionic acid (DMPA, internal emulsifier) into a four-necked flask equipped with a mechanical stirrer and nitrogen inlet. Heat to 100°C under vacuum for 2 hours to remove trace moisture (which would otherwise react with NCO to form urea and CO2 ).

-

Prepolymerization: Cool the reactor to 60°C. Add N-methyl-2-pyrrolidone (NMP) as a co-solvent to dissolve the DMPA.

-

Isocyanate Addition: Gradually add the stoichiometric amount of o-TMXDI (calculated for an NCO/OH ratio of 1.5 to 1.8)[2].

-

Catalysis & Thermal Activation: Add 0.05 wt% of dibutyltin dilaurate (DBTDL). Based on the DFT kinetics, raise the temperature to 85°C to overcome the steric activation barrier. Maintain stirring at 300 rpm.

-

Self-Validating Tracking (FTIR): Extract 1 mL aliquots every 30 minutes and analyze via FTIR spectroscopy. The reaction is strictly monitored by observing the asymmetric stretching vibration peak of the -NCO group at 2240 cm⁻¹ . The prepolymerization is complete only when the NCO peak intensity stabilizes at the theoretical calculated value, proving the polyol has been fully consumed[2].

-

Neutralization & Dispersion: Cool the prepolymer to 40°C. Add triethylamine (TEA) to neutralize the carboxyl groups of DMPA. Slowly add deionized water under high-shear dispersion (1000 rpm) to trigger the self-assembly of the polyurethane nanocarriers.

Figure 2: Experimental workflow for synthesizing o-TMXDI waterborne polyurethane nanocarriers.

Conclusion

The use of 1,2-Bis(2-isocyanatopropan-2-yl)benzene in drug delivery systems represents a masterclass in exploiting steric hindrance for chemical control. By utilizing Density Functional Theory to map the elevated activation energies and shielded electronic states of the ortho-tertiary NCO groups, formulation scientists can design highly precise, self-validating synthetic protocols. This computational-to-experimental pipeline ensures the reliable production of stable, biocompatible polyurethane nanocarriers capable of safely encapsulating and delivering advanced therapeutics.

Sources

Crystallographic Topography and X-Ray Diffraction Analysis of 1,2-Bis(2-isocyanatopropan-2-yl)benzene (o-TMXDI)

Executive Summary

1,2-Bis(2-isocyanatopropan-2-yl)benzene, commonly referred to as ortho-tetramethylxylylene diisocyanate (o-TMXDI), is a specialized aliphatic aralkyl diisocyanate[1]. Unlike its widely utilized meta and para isomers, the ortho substitution of two bulky tetramethyl (isopropylidene) isocyanate groups creates a microenvironment of extreme steric hindrance[2]. This unique structural topology fundamentally alters its crystallization thermodynamics, reaction kinetics, and X-ray diffraction (XRD) profile. For researchers and materials scientists, understanding the crystallographic behavior of o-TMXDI is critical for engineering highly amorphous, optically clear polyurethanes, low-viscosity prepolymers, and specialized supramolecular assemblies used in advanced drug delivery systems.

Conformational Topology and Steric Hindrance

The molecular architecture of o-TMXDI is defined by the spatial conflict between its two −C(CH3)2NCO moieties. In the ortho position, the van der Waals radii of the methyl groups overlap significantly if the molecule attempts to adopt a planar conformation.

The Causality of the "Twisted" Geometry

To relieve this steric strain, the isocyanate-bearing isopropylidene groups are forced to rotate out of the plane of the central benzene ring, adopting a highly twisted, orthogonal geometry. This steric shielding dictates two profound physicochemical outcomes:

-

Kinetic Reactivity & The Bürgi-Dunitz Trajectory: Nucleophilic attack on an isocyanate carbon must follow the Bürgi-Dunitz trajectory (an optimal angle of attack of approximately 105°)[3]. The bulky tertiary carbons and the adjacent ortho substituent sterically block this trajectory, drastically reducing the reaction kinetics compared to unhindered aliphatic isocyanates like HDI or even p-TMXDI[4].

-

Crystal Packing Disruption: The twisted 3D conformation prevents the flat π−π stacking of the aromatic rings and disrupts the linear hydrogen-bonding networks typically required for crystallization. Consequently, o-TMXDI cannot easily pack into a dense crystal lattice, rendering the monomer a liquid at room temperature with a melting point well below -10 °C[1].

Crystallographic Implications in Polymer Networks

When o-TMXDI is polymerized with polyols and chain extenders, the resulting polyurethane (PU) or polyurea hard segments inherit this non-planar geometry.

In standard polyurethanes (e.g., those based on MDI or HDI), hard segments align to form highly crystalline domains stabilized by bidentate hydrogen bonds. These crystalline domains are visible in Wide-Angle X-Ray Scattering (WAXS) as sharp Bragg peaks. However, the steric bulk of o-TMXDI prevents the polymer backbone from adopting an extended β -sheet-like conformation. As a result, o-TMXDI-based polyurethanes exhibit an almost entirely amorphous hard segment phase. WAXS diffractograms of these polymers typically lack sharp crystalline reflections, instead displaying a broad amorphous halo centered around 2θ=20∘−22∘ [5].

Despite the lack of crystallinity, the thermodynamic incompatibility between the o-TMXDI hard segments and the polyol soft segments still drives microphase separation. Small-Angle X-Ray Scattering (SAXS) is employed to evaluate this phenomenon, revealing the periodic domain spacing ( d -spacing) between the phase-separated domains[6].

Caption: Phase separation pathway of o-TMXDI polyurethanes leading to amorphous domains.

Supramolecular Assembly of o-TMXDI Derivatives

While o-TMXDI polymer networks are amorphous, small-molecule derivatives—such as bis-ureas synthesized by reacting o-TMXDI with primary amines—can be coaxed into crystalline lattices. The strong hydrogen-bonding enthalpy of the urea linkages can overcome the steric penalty of the ortho substitution. These molecules self-assemble into 1D α -tapes or lamellar structures, which are critical in the design of supramolecular gels for drug delivery[7]. Single-Crystal X-Ray Diffraction (SC-XRD) of these derivatives reveals the precise torsion angles and the extent of the out-of-plane twisting forced by the ortho configuration.

Comparative Crystallographic Properties

To contextualize the behavior of o-TMXDI, the following table summarizes the crystallographic and thermal properties of common diisocyanates compared to the ortho-TMXDI isomer.

| Property | MDI (4,4'-Diphenylmethane diisocyanate) | HDI (Hexamethylene diisocyanate) | m-TMXDI | o-TMXDI |

| Molecular Conformation | Planar aromatic rings, flexible methylene bridge | Linear aliphatic, highly flexible | Meta-substituted, sterically hindered | Ortho-substituted, highly twisted/clashing |

| Hard Segment Crystallinity | High (Sharp WAXS peaks) | High (Sharp WAXS peaks) | Low to Moderate | Highly Amorphous (Broad WAXS halo) |

| Monomer Melting Point | ~38 °C | -67 °C | -10 °C | < -10 °C (Liquid) |

| Primary XRD Technique | WAXS / SC-XRD | WAXS / SC-XRD | WAXS / SAXS | WAXS / SAXS |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for X-ray diffraction analysis of o-TMXDI derivatives incorporate built-in validation steps to prevent artifacts caused by incomplete reactions or solvent inclusion.

Protocol 1: SC-XRD of o-TMXDI Bis-Urea Crystals

Objective: Determine the hydrogen-bonded unit cell of sterically hindered bis-ureas.

-

Synthesis & Validation: React o-TMXDI with a stoichiometric excess of a primary aliphatic amine in anhydrous chloroform. Validation: Monitor the reaction via FTIR; proceed only when the asymmetric NCO stretching band at 2270 cm⁻¹ completely disappears, confirming full conversion.

-

Crystallization: Dissolve the purified bis-urea in a minimum volume of hot dimethyl sulfoxide (DMSO). Allow vapor diffusion of a poor solvent (e.g., diethyl ether) into the solution over 7–14 days at 4 °C.

-

Crystal Selection & Validation: Harvest crystals suspended in the mother liquor. Validation: Examine under a polarized light microscope (PLM). Select only crystals that exhibit uniform birefringence and sharp extinction upon rotation, indicating a single macroscopic crystal lattice without twinning.

-

Data Collection: Mount the crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K under a nitrogen stream. Collect diffraction data using a microfocus Cu K α source ( λ=1.5418 Å).

-

Refinement: Solve the structure using direct methods. Validation: Ensure the internal agreement factor ( Rint ) is < 0.05 and the Goodness-of-Fit (GoF) is approximately 1.0.

Protocol 2: WAXS/SAXS Analysis of o-TMXDI Polyurethane Elastomers

Objective: Quantify the amorphous halo and microphase domain spacing in o-TMXDI polymers.

-

Film Casting & Validation: Cast the synthesized o-TMXDI polyurethane solution (e.g., in DMF) onto a Teflon mold. Evaporate the solvent at 60 °C under vacuum for 48 hours. Validation: Perform Thermogravimetric Analysis (TGA) on a film punch. The absence of mass loss below 150 °C confirms complete solvent removal, preventing solvent-induced plasticization artifacts in the XRD data.

-

Mounting: Mount the 1 mm thick polymer film on a transmission sample holder.

-

Scattering Data Collection: Expose the sample to a monochromatic X-ray beam. Use a 2D detector positioned at a short distance for WAXS ( 2θ=5∘−40∘ ) and a long distance (e.g., 1020 mm) for SAXS[6].

-

Integration & Validation: Validation: Visually inspect the 2D scattering pattern. It must show uniform Debye-Scherrer rings. Anisotropic scattering indicates unintended mechanical orientation during casting. If isotropic, radially integrate the 2D data into a 1D intensity vs. 2θ (or q ) plot.

Caption: Self-validating X-ray diffraction analytical pipeline for o-TMXDI derivatives.

References

- Tetramethylxylylene diisocyan

- alpha,alpha,alpha',alpha'-Tetramethylxylylene diisocyanate - PubChem.

- The influence of the NCO/OH ratio and the 1,6-hexanediol/dimethylol propionic acid molar ratio on the properties of waterborne polyurethane dispersions based on 1,5-pentamethylene diisocyan

- A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates.

- Thermoplastic and Reprocessable Polyureas Synthesized from CO2-Based Oligourea.

- Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography.

- Scrolling in Supramolecular Gels: A Designer's Guide.

Sources

- 1. Tetramethylxylylene diisocyanate - Wikipedia [en.wikipedia.org]

- 2. alpha,alpha,alpha',alpha'-Tetramethylxylylene diisocyanate | C14H16N2O2 | CID 17718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The influence of the NCO/OH ratio and the 1,6-hexanediol/dimethylol propionic acid molar ratio on the properties of waterborne polyurethane dispersions based on 1,5-pentamethylene diisocyanate [journal.hep.com.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scrolling in Supramolecular Gels: A Designer’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen Threat: A Technical Guide to the Toxicity and Safe Handling of 1,3-Bis(2-isocyanatopropan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Potent Reactive Intermediate

1,3-Bis(2-isocyanatopropan-2-yl)benzene, also identified by its CAS number 2778-42-9 and as 1,3-bis(1-isocyanato-1-methylethyl)benzene, is an aromatic diisocyanate.[1] Its structure, featuring two highly reactive isocyanate (-N=C=O) groups attached to a benzene ring via isopropyl linkages, makes it a valuable component in the synthesis of polymers and other complex organic molecules. However, this high reactivity is also the source of its significant health hazards. This guide provides a comprehensive overview of the toxicological profile of this compound and detailed safety protocols for its handling, storage, and in case of accidental exposure. Due to the limited publicly available toxicity data specific to 1,3-Bis(2-isocyanatopropan-2-yl)benzene, this guide will draw upon established knowledge of structurally similar and well-studied aromatic diisocyanates, such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), to provide a thorough and cautious assessment of its potential risks.[2][3][4]

Toxicological Profile: A Tale of High Reactivity and Biological Consequences

The toxicity of aromatic diisocyanates is intrinsically linked to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, such as the amine, hydroxyl, and thiol groups found in biological macromolecules like proteins. This non-specific reactivity can lead to a cascade of adverse health effects.

Acute Toxicity

Sensitization: The Body's Heightened Response

A hallmark of isocyanate exposure is sensitization of both the respiratory tract and the skin.[5][6][8]

-

Respiratory Sensitization: Initial exposure may cause irritation, but subsequent exposures, even at very low concentrations, can trigger a severe, asthma-like allergic reaction.[5][8] Symptoms can include wheezing, shortness of breath, coughing, and chest tightness.[5] This sensitization can be permanent, precluding any future work with isocyanates.

-

Dermal Sensitization: Skin contact can lead to an allergic skin reaction, characterized by redness, itching, and blistering (dermatitis).[6]

Irritation and Corrosivity

Direct contact with 1,3-Bis(2-isocyanatopropan-2-yl)benzene is likely to cause severe irritation and potentially chemical burns to the skin and eyes.[6][7] The isocyanate groups react with moisture on these surfaces, causing cellular damage. Vapors and aerosols can also cause significant irritation to the respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.[6]

Organ-Specific Toxicity and Carcinogenicity

Prolonged or repeated exposure to aromatic diisocyanates may cause damage to organs, particularly the respiratory system.[6][8] Chronic inhalation can lead to a decrease in lung function. Some aromatic diisocyanates are suspected of causing cancer.[6]

Safety Data and Handling Protocols: A System of Proactive Prevention

Given the significant hazards, a multi-layered approach to safety is imperative when working with 1,3-Bis(2-isocyanatopropan-2-yl)benzene. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.

Hierarchy of Controls for Isocyanate Handling

Caption: Hierarchy of controls for managing isocyanate exposure.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with 1,3-Bis(2-isocyanatopropan-2-yl)benzene must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] Local exhaust ventilation (LEV) systems should be used to capture vapors at the source.[10]

-

Enclosure: Whenever possible, processes involving this chemical should be enclosed to prevent the release of vapors into the work environment.

Administrative Controls: Modifying Work Practices

-

Restricted Access: Clearly demarcate areas where isocyanates are used and restrict access to authorized personnel only.[11]

-

Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response.[12]

-

Hygiene: Prohibit eating, drinking, and smoking in areas where isocyanates are handled.[13] Ensure easy access to handwashing facilities and safety showers.[10]

Personal Protective Equipment (PPE): Essential Individual Protection

The use of appropriate PPE is mandatory, even with engineering and administrative controls in place.[11][14]

| PPE Category | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or burns. |

| Skin | Chemically resistant gloves (e.g., nitrile, butyl rubber), a lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation, burns, and sensitization. Thin latex gloves are not suitable.[11] |

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges is necessary. For higher concentrations or spills, a supplied-air respirator is required.[10] | Protects against the inhalation of toxic and sensitizing vapors and aerosols.[10] |

Handling and Storage: Maintaining Chemical Integrity and Safety

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15] Keep containers tightly closed to prevent reaction with moisture, which can lead to the formation of solid polyureas and a dangerous buildup of CO2 gas.[9][14]

-

Incompatible Materials: Avoid contact with water, acids, bases, alcohols, and amines.[16]

-

Handling: Use only in a chemical fume hood.[7] Avoid generating mists or aerosols.[7]

Emergency Procedures: A Rapid and Coordinated Response

A clear and well-rehearsed emergency plan is crucial.[11][17]

Workflow for Isocyanate Spill Response

Caption: Step-by-step workflow for responding to an isocyanate spill.

First Aid Measures

Immediate medical attention is critical in all cases of exposure.[7]

-

Inhalation: Move the person to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing immediately.[7] Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention.[6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[7]

Conclusion: A Commitment to Safety and Scientific Advancement

1,3-Bis(2-isocyanatopropan-2-yl)benzene is a potent chemical with significant utility in research and development. Its inherent reactivity demands a profound respect for its hazardous nature. By understanding its toxicological profile and rigorously adhering to the safety protocols outlined in this guide, researchers and scientists can mitigate the risks and harness its potential for innovation in a safe and responsible manner. Continuous vigilance, thorough training, and a proactive safety culture are the cornerstones of working with such reactive intermediates.

References

-

U.S. Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile. Retrieved from [Link]

-

Safe Work Australia. (2015). Guide to Handling Isocyanates. Retrieved from [Link]

-

Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]

-

Commodious. (2025, November 10). Isocyanate Risk Assessment: Essential Control Measures. Retrieved from [Link]

-

BASF. (2019). MDI Handbook. Retrieved from [Link]

-

Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

The University of British Columbia, Safety & Risk Services. (2021, December 15). Isocyanate Exposure Control Plan. Retrieved from [Link]

-

PDA Europe. (n.d.). Safe Use and Handling of Diisocyanate. Retrieved from [Link]

- Herbold, B., Lorke, D., Machemer, L., & Röhrborn, G. (1990). Chemical behaviour of seven aromatic diisocyanates (toluenediisocyanates and diphenylmethanediisocyanates) under in vitro conditions in relationship to their results in the Salmonella/microsome test.

-

Diisocyanates.org. (n.d.). Information on MDI; safe handling, transport, storage, disposal and emergency actions. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - Health Effects. Retrieved from [Link]

-

Hanwha Solutions Co, Ltd. (n.d.). Safety Data Sheet: KONNATE TM-30. Retrieved from [Link]

-

Covestro. (2012, August 22). Safety Data Sheet: DESMODUR E 23 A. Retrieved from [Link]

-

Molbase. (n.d.). 2-ISOCYANATO-1,3-BIS(PROPAN-2-YL)BENZENE. Retrieved from [Link]

-

Stenutz. (n.d.). 1,3-bis(2-isocyanatopropan-2-yl)benzene. Retrieved from [Link]

-

NextSDS. (n.d.). 1-(2-isocyanatoethyl)-4-(propan-2-yl)benzene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1,3-Bis(2-isocyanato-2-propyl)benzene. Retrieved from [Link]

-

3M. (2016, October 25). Safety Data Sheet: 3M™ Factory-Match Doorskin Sealer (Black) PN 08323 Part A. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Chemical behaviour of seven aromatic diisocyanates (toluenediisocyanates and diphenylmethanediisocyanates) under in vitro conditions in relationship to their results in the Salmonella/microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 7. tcichemicals.com [tcichemicals.com]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. icheme.org [icheme.org]

- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. pda-europe.org [pda-europe.org]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. chemicals.basf.com [chemicals.basf.com]

- 15. actsafe.ca [actsafe.ca]

- 16. fishersci.com [fishersci.com]

- 17. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]

Step-by-step protocol for polyurethane synthesis using 1,2-Bis(2-isocyanatopropan-2-yl)benzene

Application Note: Synthesis of Aliphatic Polyurethane Elastomers Utilizing 1,2-Bis(2-isocyanatopropan-2-yl)benzene (o-TMXDI)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Researchers.

Introduction and Mechanistic Insights

The synthesis of specialty polyurethanes (PUs) often requires precise control over reaction kinetics, phase segregation, and polymer stability. 1,2-Bis(2-isocyanatopropan-2-yl)benzene, commonly referred to as ortho-tetramethylxylene diisocyanate (o-TMXDI), is a sterically hindered aliphatic diisocyanate [1]. Unlike common aromatic isocyanates (e.g., MDI, TDI) which are highly reactive and prone to UV degradation, TMXDI variants are synthesized via a non-phosgenation route and yield polyurethanes with exceptional UV stability and optical clarity [2].

The Causality of Experimental Design: The tertiary nature of the isocyanate groups in o-TMXDI provides extreme steric hindrance. This structural feature significantly dampens the reactivity of the NCO groups toward hydroxyls. While this necessitates the use of robust organometallic catalysts (such as Dibutyltin dilaurate, DBTDL) and elevated reaction temperatures, it provides a critical advantage: the near-complete suppression of side reactions, such as the formation of allophanates and biurets [3]. This makes o-TMXDI highly advantageous for synthesizing highly linear, predictable polyurethane prepolymers and Waterborne Polyurethane Dispersions (PUDs) where delayed chain extension is required [4].

Experimental Design and Quantitative Parameters

To ensure a self-validating system, this protocol utilizes a two-step prepolymer method. The reaction progress is strictly governed by the theoretical Isocyanate (NCO) content, validated mid-process via di-n-butylamine titration (ASTM D2572).

Table 1: Formulation Parameters for o-TMXDI Polyurethane Elastomer

| Component | Function | Equivalent Weight (g/eq) | Mass (g) | Equivalents |

| Polycaprolactone Diol (PCL) | Soft Segment | 1000.0 | 100.0 | 0.100 |

| o-TMXDI | Hard Segment (Diisocyanate) | 122.15 | 24.43 | 0.200 |

| 1,4-Butanediol (BDO) | Chain Extender | 45.06 | 4.28 | 0.095 |

| Dibutyltin Dilaurate (DBTDL) | Catalyst | N/A | 0.06 | 0.05 wt% |

Note: The NCO/OH ratio for the prepolymer stage is 2.0. The chain extension is calculated at a 0.95 stoichiometry index to prevent unreacted BDO from acting as a plasticizer.

Step-by-Step Synthesis Protocol

Safety Declaration: Isocyanates are potent respiratory and dermal sensitizers. o-TMXDI must be handled in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure all glassware is meticulously dried, as isocyanates react with moisture to form unstable carbamic acids, releasing CO₂ and altering stoichiometry [2].

Phase I: Polyol Dehydration (Critical Pre-requisite)

-

Transfer 100.0 g of PCL diol into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a vacuum/nitrogen inlet.

-

Heat the system to 90°C under dynamic vacuum (< 5 Torr) for 2 hours.

-

Causality: Residual moisture will react with o-TMXDI to form urea linkages and CO₂ gas, leading to foaming and a loss of molecular weight control.

-

Phase II: Prepolymer Synthesis

-

Break the vacuum with dry, high-purity Nitrogen gas and cool the reactor to 60°C.

-

Inject 24.43 g of o-TMXDI into the reactor using a gas-tight syringe.

-

Add 0.06 g of DBTDL catalyst.

-

Causality: The Sn(IV) center in DBTDL coordinates with the isocyanate oxygen, increasing the electrophilicity of the isocyanate carbon, which is strictly necessary to overcome the steric hindrance of the tertiary carbon in o-TMXDI.

-

-

Ramp the temperature to 85°C and maintain under continuous nitrogen flow and mechanical stirring (200 rpm) for 3 hours.

Phase III: Self-Validation (NCO Titration)

-

Extract a 1.0 g aliquot of the prepolymer.

-

Perform a standard di-n-butylamine titration (ASTM D2572) to determine the actual %NCO.

-

Theoretical %NCO Calculation: (0.100 eq NCO remaining×42.02 g/eq)/124.43 g total mass×100=3.37% .

-

-

Validation Gate: Do not proceed to Phase IV until the titrated %NCO is within ±0.1% of the theoretical value (3.37%). If the value is too high, continue heating in 30-minute increments.

Phase IV: Chain Extension and Curing

-

Degas the prepolymer under vacuum at 80°C for 15 minutes to remove entrained nitrogen bubbles.

-

Break the vacuum with Nitrogen, and rapidly inject 4.28 g of 1,4-Butanediol (BDO).

-

Stir vigorously (400 rpm) for exactly 60 seconds. Note: The viscosity will increase rapidly.

-

Cast the reacting mixture into a PTFE-coated mold pre-heated to 100°C.

-

Cure the elastomer in a forced-air convection oven at 100°C for 16-24 hours to ensure complete consumption of residual NCO groups.

Process Visualization

Workflow of o-TMXDI polyurethane elastomer synthesis with self-validating NCO titration loop.

References

-

Wikipedia. Tetramethylxylylene diisocyanate: Production, Uses, and Safety. Retrieved from: [Link]

-

Joseph Vincent, B. and Natarajan, B. (2014). Waterborne Polyurethane from Polycaprolactone and Tetramethylxylene Diisocyanate: Synthesis by Varying NCO/OH Ratio and Its Characterization as Wood Coatings. Open Journal of Organic Polymer Materials, 4, 37-42. Retrieved from:[Link]

Application Note: Catalyst Selection for 1,2-Bis(2-isocyanatopropan-2-yl)benzene (o-TMXDI) Polymerization

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Mechanistic Rationale & Chemical Profiling

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental misunderstanding of isocyanate sterics. 1,2-Bis(2-isocyanatopropan-2-yl)benzene (CAS: 58067-42-8), commonly referred to as the ortho-isomer of tetramethylxylylene diisocyanate (o-TMXDI), is a highly specialized monomer with the molecular formula C₁₄H₁₆N₂O₂[1].

While the molecule features a central aromatic ring, the isocyanate (-NCO) functional groups are attached to tertiary carbons (isopropylidene linkers) rather than directly to the benzene ring. This structural nuance strictly classifies o-TMXDI as an aliphatic isocyanate , granting the resulting polyurethanes exceptional UV stability and resistance to yellowing compared to aromatic alternatives like MDI or TDI[2]. Furthermore, the presence of the aromatic core provides superior adhesion to low-surface-energy substrates and enhances the elastomeric properties of the final polymer network[3].

The Causality of Catalyst Dependence: The defining feature of o-TMXDI is its extreme steric hindrance. The two methyl groups on the alpha-carbon create a massive steric shield around the electrophilic carbon of the isocyanate group. Consequently, nucleophilic attack by a polyol's hydroxyl (-OH) group is severely impeded. Standard tertiary amine catalysts (e.g., DABCO), which function primarily by hydrogen-bonding with the polyol to increase its nucleophilicity, cannot overcome this high activation energy barrier[4].

To force this polymerization, we must utilize organometallic catalysts . Lewis acid metals such as Tin (Sn), Bismuth (Bi), and Zinc (Zn) act by directly coordinating with both the isocyanate oxygen and the polyol hydroxyl. This ternary complex physically templates the reactants into the correct geometry and strongly polarizes the NCO bond, facilitating the insertion reaction and significantly shortening curing times[5].

Catalyst Selection Matrix

For drug development professionals formulating biocompatible matrices (e.g., drug-eluting polyurethanes), catalyst selection is a delicate balance between kinetic efficiency and toxicological safety. While organotin compounds are the industrial gold standard for sterically hindered isocyanates, their severe cytotoxicity and regulatory scrutiny make them non-viable for biomedical applications[6].

The following matrix summarizes the quantitative and qualitative data for selecting the appropriate catalyst for o-TMXDI:

| Catalyst Class | Specific Catalyst | Relative Reactivity (3° NCO) | Toxicity Profile | Primary Application |

| Organotin | Dibutyltin dilaurate (DBTDL) | Very High | High (Cytotoxic, Reprotoxic) | Industrial coatings, heavy elastomers |

| Bismuth Carboxylate | Bismuth neodecanoate | High | Low (Biocompatible) | Drug delivery matrices, medical devices |

| Zinc Carboxylate | Zinc octoate | Moderate | Low | Co-catalyst in biomedical PUDs |

| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane | Low | Moderate | Foam blowing, synergistic co-catalyst |

Note: Bismuth (Bi³⁺) is a highly polarizable, soft Lewis acid. It effectively coordinates with the hard oxygen atoms of the reactants but, unlike Tin (Sn⁴⁺), is not readily absorbed or metabolized into toxic organometallic species in biological systems, making it the premier choice for pharmaceuticals.

Experimental Protocols

The following protocols are designed as self-validating systems . By integrating real-time spectroscopic tracking, you can immediately verify both the efficacy of your chosen catalyst and the integrity of your reaction environment.

Protocol A: In Situ FTIR Catalyst Screening

Objective: Quantify the catalytic efficiency of Bismuth neodecanoate with o-TMXDI by monitoring reaction kinetics.

Step-by-Step Methodology:

-

Preparation: Purge a 50 mL three-neck round-bottom flask with ultra-dry Nitrogen for 15 minutes.

-

Reactant Loading: Add 10.0 mmol of o-TMXDI[1] and 10.0 mmol of anhydrous Polyethylene Glycol (PEG 400).

-

Baseline Scan: Extract a 0.1 mL aliquot and perform an ATR-FTIR scan. Record the exact absorbance of the asymmetric NCO stretching band at ~2260 cm⁻¹ ( A0 ).

-

Catalyst Introduction: Inject Bismuth neodecanoate at exactly 0.1 wt% relative to the total monomer mass.

-

Thermal Control: Submerge the flask in a thermostatic oil bath set to 75 °C with constant magnetic stirring (300 rpm).

-

Kinetic Sampling: Extract 0.1 mL aliquots every 15 minutes.

-

Self-Validation & Calculation:

-

Calculate conversion: Conversion(%)=A0A0−At×100 .

-

Validation Check: Monitor the 1650 cm⁻¹ region. The appearance of a urea carbonyl peak indicates moisture contamination[7]. If this peak exceeds 5% relative intensity, abort the run, as water has outcompeted the polyol.

-

Protocol B: Synthesis of a Biocompatible o-TMXDI Prepolymer

Objective: Synthesize a moisture-curable, isocyanate-terminated polyurethane prepolymer suitable for dispersion in water (PUD) or drug-eluting matrices.

Step-by-Step Methodology:

-

Dehydration (Critical Step): Place PEG 2000 in a vacuum oven at 80 °C for 3 hours. Causality: Isocyanates react preferentially with water to form unstable carbamic acids, which decompose into primary amines and CO₂ gas[7]. In a sterically hindered system, water will rapidly consume the NCO groups, leading to catastrophic foaming.

-

Stoichiometric Mixing: Cool the PEG to 50 °C under dry Argon. Add o-TMXDI at an NCO:OH molar ratio of 2.1:1 . The steric hindrance of o-TMXDI is highly advantageous here, as it naturally suppresses unwanted side reactions (like allophanate formation) prior to catalyst addition[2].

-

Catalysis: Add 0.05 wt% Bismuth neodecanoate.

-

Polymerization: Elevate the temperature to 80 °C and react for 4 hours under continuous Argon flow.

-

Termination & Storage: Cool to room temperature. The resulting prepolymer must be stored in a desiccated, airtight container backfilled with Argon to prevent premature atmospheric moisture curing.

Decision Workflow Visualization

Fig 1: Catalyst selection workflow for o-TMXDI polymerization based on toxicity and application.

References

-

Polyurethane - Wikipedia Source: wikipedia.org URL:[Link][7]

-

WO2014106578A1 - Catalysts for polyurethane coating compounds - Google Patents Source: google.com URL:[6]

-

Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate - MDPI Source: mdpi.com URL:[Link][4]

-

Tetramethylxylylene diisocyanate - Wikipedia Source: wikipedia.org URL: [Link][2]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Tetramethylxylylene diisocyanate - Wikipedia [en.wikipedia.org]

- 3. Urethane Specialties / TMXDI | Technologies | Allnex - allnex [allnex.com]

- 4. mdpi.com [mdpi.com]

- 5. specialchem.com [specialchem.com]

- 6. WO2014106578A1 - Catalysts for polyurethane coating compounds - Google Patents [patents.google.com]

- 7. Polyurethane - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Surface Functionalization of Nanomaterials Using 1,3-Bis(2-isocyanatopropan-2-yl)benzene

Introduction: The Critical Role of Surface Chemistry in Nanomaterial Performance

The efficacy of nanomaterials in advanced applications, particularly in drug delivery and diagnostics, is not solely dictated by their core properties but is critically dependent on their surface chemistry.[1] Unmodified nanoparticles often suffer from poor colloidal stability in physiological media, non-specific protein adsorption (opsonization), and rapid clearance by the immune system. Surface functionalization addresses these challenges by creating a tailored interface between the nanoparticle and its biological environment.[2] This guide focuses on a powerful and versatile crosslinking agent, 1,3-Bis(2-isocyanatopropan-2-yl)benzene , commonly known as meta-tetramethylxylene diisocyanate (m-TMXDI), for covalently modifying nanomaterial surfaces.

The isocyanate (-N=C=O) functional group is highly reactive towards nucleophiles such as hydroxyl (-OH) and amine (-NH₂) groups, which are abundantly present on the surfaces of many common nanomaterials like silica, metal oxides, and functionalized polymers.[3] This reaction forms highly stable urethane or urea linkages, respectively, providing a robust method for surface modification.[4] m-TMXDI is particularly advantageous due to its di-functional nature, which allows it to act as a stable linker, either to passivate a surface or to provide a reactive handle for subsequent bioconjugation steps.

This document serves as a detailed technical guide, providing both the foundational principles and actionable protocols for utilizing m-TMXDI in your research.

Section 1: The Chemistry of m-TMXDI Functionalization

Properties of 1,3-Bis(2-isocyanatopropan-2-yl)benzene (m-TMXDI)

Understanding the properties of m-TMXDI is fundamental to designing successful functionalization strategies. Its structure features two isocyanate groups attached to a rigid aromatic core via isopropyl groups.

| Property | Value | Reference |

| Synonyms | m-TMXDI, 1,3-Bis(1-isocyanato-1-methylethyl)benzene | [5] |

| CAS Number | 2778-42-9 | [5] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [5] |

| Molecular Weight | 244.29 g/mol | [5] |

| Physical State | Colorless to Light Yellow Liquid | [5] |

| Key Reactivity | Highly reactive with nucleophiles (e.g., -OH, -NH₂, H₂O) | [3] |

| Storage Conditions | Refrigerated (0-10°C) under an inert gas, protected from moisture. | [5] |

The Core Reaction Mechanism: Urethane & Urea Linkage Formation

The primary reaction pathway for surface functionalization involves the nucleophilic addition of a surface hydroxyl or amine group to the electrophilic carbon atom of the isocyanate group.

-

Reaction with Hydroxyl Groups (-OH): When m-TMXDI reacts with a surface hydroxyl group (e.g., silanol groups on silica nanoparticles), it forms a stable carbamate ester (urethane) linkage.[6][7]

-

Reaction with Amine Groups (-NH₂): Reaction with primary or secondary amines on the nanoparticle surface results in the formation of a highly stable urea linkage. This reaction is typically faster than the reaction with hydroxyls.[3]

Causality Behind Experimental Choices: The choice of solvent is paramount. Anhydrous aprotic solvents (e.g., dry toluene, DMF, or DMSO) are required. This is because isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[3] This side reaction consumes the reagent and can lead to unwanted byproducts. The use of a catalyst, such as triethylamine (TEA) or dibutyltin dilaurate (DBTDL), can significantly accelerate the reaction, especially with less reactive hydroxyl groups.[8]

Caption: Reaction of a surface silanol group with m-TMXDI.

Section 2: Protocols for Surface Functionalization

This section provides a detailed protocol for the two-step functionalization of silica nanoparticles (SiNPs), a common model system. The goal is to first attach the m-TMXDI linker and then conjugate a model amine-containing molecule.

Materials and Equipment

-

Nanoparticles: Monodisperse silica nanoparticles (e.g., 100 nm diameter), dried under vacuum.

-

Reagents: 1,3-Bis(2-isocyanatopropan-2-yl)benzene (m-TMXDI), anhydrous toluene, triethylamine (TEA, as catalyst), methanol (for quenching), model payload (e.g., an amine-terminated fluorescent dye or PEG).

-

Equipment: Schlenk line or glovebox for inert atmosphere, round-bottom flasks, magnetic stirrer, heating mantle, centrifuge, sonicator, rotary evaporator.

Workflow Overview

Caption: Two-step workflow for nanoparticle functionalization.

Detailed Protocol: Two-Step Functionalization of Silica Nanoparticles

Step 1: Attachment of m-TMXDI Linker

-

Preparation: Dry 100 mg of silica nanoparticles in a vacuum oven overnight at 120°C to remove adsorbed water. Allow to cool to room temperature under vacuum or in a desiccator.

-

Reaction Setup: In a glovebox or under a nitrogen atmosphere using a Schlenk line, suspend the dried SiNPs in 20 mL of anhydrous toluene. Sonicate for 15 minutes to ensure a uniform dispersion.

-

Reagent Addition: Add a significant molar excess of m-TMXDI (e.g., 10-20 equivalents relative to estimated surface silanol groups) to the SiNP suspension. This excess favors the reaction of only one isocyanate group per linker molecule with the surface.

-

Catalysis: Add triethylamine (TEA) catalyst (approx. 1-2% of the m-TMXDI volume).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 60-70°C) under a nitrogen atmosphere for 12-24 hours. The elevated temperature increases the reaction rate.

-

Purification: After the reaction, cool the mixture to room temperature. Centrifuge the suspension (e.g., 10,000 x g for 20 minutes) to pellet the nanoparticles. Discard the supernatant containing unreacted m-TMXDI.

-

Washing: Resuspend the nanoparticle pellet in fresh anhydrous toluene and sonicate briefly. Repeat the centrifugation and washing steps at least three times to thoroughly remove all unreacted reagents.

-

Drying: After the final wash, dry the resulting intermediate product (SiNP-TMXDI) under vacuum.

Step 2: Conjugation of Amine-Containing Payload

-

Preparation: Resuspend the dried SiNP-TMXDI intermediate in 20 mL of a suitable anhydrous solvent (e.g., DMF or DMSO, which are good for dissolving many biomolecules).

-

Payload Addition: Add the amine-containing payload (e.g., amine-terminated PEG) to the suspension. A molar excess of 2-5 equivalents relative to the attached TMXDI is typically sufficient.

-

Reaction: Stir the mixture at room temperature for 4-12 hours under a nitrogen atmosphere. The reaction of the remaining isocyanate with the amine is generally fast and does not require high temperatures.[3]

-

Quenching: Add a small amount of methanol to the reaction mixture and stir for 30 minutes to quench any remaining unreacted isocyanate groups.

-

Final Purification: Purify the final functionalized nanoparticles by repeated centrifugation and washing cycles, using a solvent appropriate for the payload (e.g., water or PBS if the final product is intended for biological use).

-

Storage: Resuspend the final product in a suitable buffer or solvent and store at 4°C.

Section 3: Characterization and Validation

Each step of the protocol must be validated to ensure the functionalization was successful. This is the cornerstone of a trustworthy and reproducible process.

| Technique | Purpose & Expected Result |

| FTIR Spectroscopy | Confirms covalent linkage. After Step 1, look for the appearance of urethane carbonyl (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) peaks, and a decrease in the broad -OH peak of silica. The characteristic isocyanate (-NCO) peak at ~2270 cm⁻¹ should be present. After Step 2, this -NCO peak should disappear, and urea/amide peaks may become more prominent.[4][9] |

| Thermogravimetric Analysis (TGA) | Quantifies grafting density. Measures the percentage weight loss corresponding to the decomposition of the grafted organic layers. An increase in weight loss from the bare SiNPs to SiNP-TMXDI, and a further increase for the final product, confirms successful grafting.[9][10] |

| Dynamic Light Scattering (DLS) | Assesses colloidal stability and size. Measures the hydrodynamic diameter. Successful functionalization, especially with polymers like PEG, should result in a stable, monodisperse suspension with a slight increase in particle size.[10] |

| Zeta Potential | Measures surface charge. The surface charge of the nanoparticles will change upon functionalization. Bare silica is typically negative; functionalization will alter this value, providing evidence of surface modification. |

| X-ray Photoelectron Spec. (XPS) | Determines surface elemental composition. Can detect the presence of nitrogen (N 1s peak) on the nanoparticle surface after functionalization, providing direct evidence of the m-TMXDI linker.[11] |

Section 4: Applications in Drug Development

The ability to precisely engineer nanoparticle surfaces with m-TMXDI opens up numerous possibilities in drug development:

-

Improved Drug Solubility and Stability: Hydrophobic drugs can be covalently attached to hydrophilic nanoparticles, improving their dispersibility and bioavailability in aqueous environments.[12]

-

Targeted Drug Delivery: The free isocyanate group on the SiNP-TMXDI intermediate is a versatile handle for attaching targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid).[13] This enables active targeting of nanoparticles to specific cells or tissues, such as tumors, reducing off-target toxicity.[14]

-

"Stealth" Nanoparticles: Conjugating polymers like polyethylene glycol (PEG) via the m-TMXDI linker can create a "stealth" coating that reduces protein adsorption and prolongs circulation time in the bloodstream, enhancing the probability of reaching the target site (EPR effect).[1]

Section 5: Safety and Handling of Isocyanates

CAUTION: 1,3-Bis(2-isocyanatopropan-2-yl)benzene is a hazardous chemical.

-

Inhalation: Fatal if inhaled. Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms.[5]

-

Skin/Eye Contact: Causes skin and serious eye irritation. May cause an allergic skin reaction.[5]

Mandatory Precautions:

-

Always handle m-TMXDI and its solutions in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical safety goggles.

-

Use respiratory protection if there is any risk of aerosolization.[5]

-

All reactions should be conducted under an inert atmosphere to prevent reaction with atmospheric moisture.

-

Decontaminate all glassware and spills with a 5% sodium carbonate or 5% ammonia solution to neutralize the isocyanate groups before cleaning.

References

-

A. A. Meyer, C. A. E. Hauser, S. S. J. A. Grp, "Surface-Initiated Polymerization with Poly(n-hexylisocyanate) to Covalently Functionalize Silica Nanoparticles," PMC, [Link]

-

Y. Song, Q. Zhang, R. Yin, Q. Wang, L. Zhang, "Functionalized TiO2 nanoparticle containing isocyanate groups," ResearchGate, [Link]

-

A. A. K. Mohammed, "Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines," ResearchGate, [Link]

-

H. Abushammala, J. K. H. Adolfsson, M. Hakkarainen, "On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate," MDPI, [Link]

-

S. Stankovich, R. D. Piner, S. T. Nguyen, R. S. Ruoff, "Synthesis and exfoliation of isocyanate-treated graphene oxide nanoplatelets," TMI Characterization Laboratory, [Link]

-

M. V. M. Rapp, J. H. T. T. C. P. Z. M. S. P. M. P. J. W. M. P. V. S. L. Z. J. K. J. P. Z. J. S. M. O. J. P., "Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials," Semantic Scholar, [Link]

-

S. Rana, "Surface functionalization of nanoparticles for nanomedicine," SciSpace, [Link]

-

S. D. D. Williams, M. G. G. D. D. C. F. C. A. C. G. V. M. D. C. S. D. G. D. P. M. G. D. P. V. C. G. D. M. C. F. D. C. A. D. G. M. D. V. G. C., "Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery," PMC, [Link]

-

A. S. L. M. M. M. M. B. C. M. L. A. S. M. M. M. B. C. M. L., "Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate," MDPI, [Link]

-

A. S. L. M. M. M. M. B. C. M. L. A. S. M. M. M. B. C. M. L., "Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate," MDPI, [Link]

-

Y. Song, "Functionalized Carbon Nanotubes Containing Isocyanate Groups," Request PDF, [Link]

-

S. S. K. S. K. S. S. S. K. S. S. S. K. S. S. K. S. S. S. K., "Isocyanate reaction with hydroxyl groups on RA-capped nanoparticle to form a nanoparticle–polymer nanocomposite," ResearchGate, [Link]

-

"Technical Insights into Isocyanate Reaction Pathways," Patsnap Eureka, [Link]

-

L. Gu, "Functionalization of Silica Nanoparticles for Tailored Interactions with Intestinal Cells and Chemical Modulation of Paracellular Permeability," PMC, [Link]

-

N. B. T.-D. A. G. S. B. N. T.-D. A. G. S. B., "Functionalized silica nanoparticles: classification, synthetic approaches and recent advances in adsorption applications," Nanoscale (RSC Publishing), [Link]

-

P. Kilic, "Applications of Nanobubbles in Pharmaceutical Industry," Longdom Publishing, [Link]

-

F. u. Din, W. Aman, I. Ullah, O. S. Qureshi, O. Mustapha, S. Shafique, A. Zeb, "Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors," Dove Press, [Link]

-

A. S. J. T. K. M. T. L. S. T. E. E. E. K. M. T. L. T. S. E. E. J. T. A. S., "Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment," MDPI, [Link]

-

"1,3-bis(2-isocyanatopropan-2-yl)benzene," Stenutz, [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Functionalized silica nanoparticles: classification, synthetic approaches and recent advances in adsorption applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 5. 1,3-Bis(2-isocyanato-2-propyl)benzene | 2778-42-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Functionalization of Silica Nanoparticles for Tailored Interactions with Intestinal Cells and Chemical Modulation of Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment | MDPI [mdpi.com]

- 14. dovepress.com [dovepress.com]

Technical Support Center: Optimizing Reaction Temperature for 1,2-Bis(2-isocyanatopropan-2-yl)benzene Crosslinking

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature for crosslinking applications using 1,2-Bis(2-isocyanatopropan-2-yl)benzene. This sterically hindered diisocyanate presents unique challenges and opportunities in the synthesis of novel polymers and biomaterials. This document provides a framework for understanding the critical interplay between temperature, reaction kinetics, and potential side reactions to achieve desired material properties.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during your experiments with 1,2-Bis(2-isocyanatopropan-2-yl)benzene.

Issue 1: The crosslinking reaction is extremely slow or has not initiated at room temperature.

-

Possible Cause 1: Insufficient Thermal Energy. The reaction between the isocyanate groups of 1,2-Bis(2-isocyanatopropan-2-yl)benzene and a co-reactant (e.g., a polyol) may have a high activation energy, requiring elevated temperatures to proceed at a practical rate.

-

Solution: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress at each step. A common starting point for sterically hindered isocyanates is in the range of 40-60°C.[1] Be cautious not to overshoot the optimal temperature, as this can lead to side reactions.

-

Possible Cause 2: Lack of an Appropriate Catalyst. Many isocyanate reactions, especially those involving sterically hindered molecules, require a catalyst to achieve a reasonable reaction rate.[1][2]

-

Solution: Introduce a suitable catalyst. Organotin compounds like Dibutyltin Dilaurate (DBTDL) are highly effective for the isocyanate-hydroxyl reaction.[1][3] Tertiary amines can also be employed.[2] Start with a low catalyst concentration (e.g., 0.01-0.1% by weight of the total reactants) and optimize as needed.

Issue 2: The resulting polymer is brittle or has poor mechanical properties.

-

Possible Cause 1: Incomplete Crosslinking. If the reaction has not proceeded to a sufficient degree, the resulting network will be poorly formed, leading to inferior mechanical properties.

-

Solution:

-

Confirm Reaction Completion: Use in-situ monitoring techniques like Fourier Transform Infrared (FTIR) spectroscopy to track the disappearance of the isocyanate peak (~2270 cm⁻¹)[4][5].

-

Increase Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.

-

Optimize Catalyst Concentration: An insufficient amount of catalyst can lead to an incomplete reaction.

-

-

Possible Cause 2: Side Reactions Leading to a Non-Ideal Network Structure. At excessively high temperatures, side reactions such as allophanate and biuret formation can occur, leading to a more rigid and potentially brittle material.[2][6][7]

-

Solution:

-

Lower the Reaction Temperature: If you suspect side reactions are occurring, reduce the reaction temperature. It is a delicate balance between achieving a sufficient reaction rate and minimizing unwanted side reactions.

-

Characterize the Polymer: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to investigate the thermal properties of your polymer, which can provide insights into its structure.[8][9]

-

Issue 3: The reaction mixture gels too quickly or becomes unworkable.

-

Possible Cause 1: Excessively High Reaction Temperature. A high temperature can dramatically accelerate the reaction rate, leading to a very short gel time.[10]

-

Solution: Reduce the reaction temperature. Even a small decrease can significantly extend the pot life of your reaction mixture.

-

Possible Cause 2: Catalyst Concentration is Too High. An excess of catalyst can lead to an uncontrollably fast reaction.

-

Solution: Decrease the catalyst concentration. Perform a catalyst concentration optimization study to find the ideal level for your specific system.

Issue 4: The final product shows signs of thermal degradation (e.g., discoloration).

-

Possible Cause: The reaction temperature is too high, leading to the decomposition of the urethane linkages or the polymer backbone. Urethane bonds can start to dissociate at temperatures above 150-170°C.[11][12]

-

Solution:

-

Reduce the Reaction Temperature: This is the most critical step. Aim for the lowest temperature that still provides a reasonable reaction rate.

-

Perform Thermal Stability Analysis: Use TGA to determine the decomposition temperature of your polymer and ensure your curing temperature is well below this point.[13]

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing the crosslinking of 1,2-Bis(2-isocyanatopropan-2-yl)benzene with a diol?

A1: Due to the steric hindrance of the tertiary isocyanate groups, a good starting point would be in the range of 50-80°C in the presence of a suitable catalyst like DBTDL.[1][14] It is recommended to start at the lower end of this range and gradually increase the temperature while monitoring the reaction.

Q2: How can I monitor the progress of the crosslinking reaction in real-time?

A2: In-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent method for real-time monitoring.[4][5] By tracking the disappearance of the characteristic isocyanate (-N=C=O) peak, which appears around 2250-2285 cm⁻¹, you can quantitatively follow the extent of the reaction.

Q3: What are the main side reactions I should be aware of when heating isocyanate reactions?

A3: The primary side reactions to consider are:

-

Allophanate and Biuret Formation: These occur when excess isocyanate reacts with already formed urethane or urea linkages, respectively. These reactions are more prevalent at higher temperatures and can lead to increased crosslink density and brittleness.[2][6][7]

-

Trimerization: In the presence of certain catalysts and at elevated temperatures, isocyanates can form highly stable isocyanurate rings, which also increases crosslinking.[2][15]

-

Dimerization: This can occur at lower temperatures to form uretdiones.[15]

Q4: Can I use a solvent in my reaction? If so, how does it affect the reaction temperature?

A4: Yes, using a solvent can be beneficial, especially for controlling viscosity and ensuring a homogeneous reaction mixture. The choice of solvent can influence the required reaction temperature. A high-boiling, inert solvent is often preferred. The use of a solvent may necessitate a slightly higher reaction temperature to achieve the same reaction rate as a bulk polymerization.

Q5: How do I know if my final crosslinked polymer is of good quality?

A5: The quality of your crosslinked polymer can be assessed through a combination of techniques:

-

Functional Group Analysis (e.g., FTIR): To confirm the disappearance of isocyanate groups and the formation of urethane linkages.[16]

-

Thermal Analysis (DSC, TGA): To determine the glass transition temperature (Tg), melting point (if applicable), and thermal stability.[8][9] An increase in Tg is often indicative of a higher crosslinking density.[17]

-

Mechanical Testing: To measure properties like tensile strength, modulus, and elongation at break, which are directly related to the crosslink density and network structure.[18]

-

Sol-Gel Analysis: To determine the extent of crosslinking by measuring the insoluble fraction of the polymer.[16]

Experimental Protocols

Protocol 1: Temperature Optimization Study

This protocol outlines a general method for determining the optimal reaction temperature for the crosslinking of 1,2-Bis(2-isocyanatopropan-2-yl)benzene with a diol.

Materials and Equipment:

-

1,2-Bis(2-isocyanatopropan-2-yl)benzene

-

Diol co-reactant

-

Dibutyltin Dilaurate (DBTDL) catalyst

-

Anhydrous solvent (e.g., toluene, DMF)

-

Reaction vessel (e.g., three-neck round-bottom flask) with a mechanical stirrer, condenser, and nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

In-situ FTIR probe (optional, but highly recommended)

-

Syringes for reagent addition

Procedure:

-

Set up the reaction vessel under a nitrogen atmosphere to prevent side reactions with moisture.[19]

-

Charge the reaction vessel with the diol and solvent.

-

Begin stirring and heat the mixture to the first target temperature (e.g., 50°C).

-

Once the temperature has stabilized, add the 1,2-Bis(2-isocyanatopropan-2-yl)benzene.

-

Add the DBTDL catalyst.

-

If using an in-situ FTIR probe, begin data acquisition immediately after the addition of all reactants.

-

Monitor the reaction progress by observing the disappearance of the isocyanate peak in the FTIR spectrum or by taking aliquots at regular intervals for analysis.

-

If the reaction is too slow, increase the temperature by 10°C and continue monitoring.

-

Repeat step 8 until a desirable reaction rate is achieved without evidence of degradation.

-

The optimal temperature will be the lowest temperature that provides a complete reaction within a reasonable timeframe.

Protocol 2: Characterization of Crosslinked Polymer

This protocol describes basic methods for characterizing the final crosslinked polymer.

1. Fourier Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the polymer.

-

Procedure:

-

Obtain a small sample of the cured polymer.

-

If the sample is a film, it can be analyzed directly. If it is a bulk material, Attenuated Total Reflectance (ATR)-FTIR is a suitable technique.

-

Acquire the IR spectrum.

-

Analysis: Look for the absence of the strong isocyanate peak (~2270 cm⁻¹) and the presence of characteristic urethane peaks (e.g., N-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹).[20]

-

2. Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg).

-

Procedure:

-

Accurately weigh a small sample (5-10 mg) of the cured polymer into a DSC pan.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical temperature range would be from room temperature to 200°C at a heating rate of 10°C/min.

-

Analysis: The Tg is identified as a step-change in the heat flow curve during the second heating scan.

-

3. Thermogravimetric Analysis (TGA):

-

Purpose: To assess the thermal stability of the polymer.

-

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the cured polymer into a TGA pan.

-

Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Analysis: The onset of weight loss indicates the beginning of thermal decomposition.